molecular formula C11H16N2 B1649020 (3S)-3-Methyl-1-phenylpiperazine

(3S)-3-Methyl-1-phenylpiperazine

Cat. No.: B1649020
M. Wt: 176.26 g/mol
InChI Key: SFWZEMBNNRUEHM-JTQLQIEISA-N
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Description

(3S)-3-Methyl-1-phenylpiperazine is a chiral piperazine derivative serving as a versatile building block in medicinal chemistry and neuroscience research. Piperazine derivatives are frequently employed in drug discovery due to their ability to cross the blood-brain barrier and interact with central nervous system (CNS) targets . The piperazine scaffold is a privileged structure in pharmacology, found in a wide range of FDA-approved therapeutics . The specific stereochemistry of the (3S) enantiomer is critical for achieving selective interactions with biological targets, making it a valuable synthon for developing stereoselective bioactive molecules. This compound is particularly significant in the synthesis and study of compounds that act on neuroreceptors. Research into similar phenylpiperazine structures has demonstrated potent activity on serotonergic receptors, such as the 5-HT1A receptor, which is a validated target for the treatment of anxiety and depression . Furthermore, the piperazine core is a common feature in multitarget ligands, including the antidepressant drug vortioxetine, which acts on the serotonin transporter (SERT) and multiple 5-HT receptor subtypes . Beyond neuroscience, piperazine derivatives are extensively explored in oncology drug discovery. For instance, piperazine-based compounds are key components in potent inhibitors of KRAS, a prominent and challenging cancer target , as well as in topoisomerase II inhibitors and other chemotherapeutic agents . As an intermediate, this compound can be functionalized on the nitrogen atoms or the phenyl ring, allowing researchers to fine-tune pharmacokinetic and pharmacodynamic properties. This product is intended For Research Use Only (RUO) and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

(3S)-3-methyl-1-phenylpiperazine

InChI

InChI=1S/C11H16N2/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m0/s1

InChI Key

SFWZEMBNNRUEHM-JTQLQIEISA-N

SMILES

CC1CN(CCN1)C2=CC=CC=C2

Isomeric SMILES

C[C@H]1CN(CCN1)C2=CC=CC=C2

Canonical SMILES

CC1CN(CCN1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Streptomyces griseus Protease-Mediated Hydrolysis

The enzymatic resolution of racemic 1-methyl-3-phenylpiperazine oxalamates using Streptomyces griseus protease represents a stereoselective route to the (S)-enantiomer. The process involves:

  • Acylation : Racemic 1-methyl-3-phenylpiperazine is reacted with methyl chlorooxalate to form methyloxalamate intermediates.
  • Hydrolysis : The protease selectively hydrolyzes the (S)-enantiomer, yielding (S)-1-methyl-3-phenylpiperazine and unreacted (R)-methyloxalamate.
  • Separation : The products are isolated via chromatography or crystallization.

Optimization :

  • Solvent Systems : Aqueous buffers with ≤20% co-solvents (e.g., DMSO) enhance enzyme activity.
  • Temperature : Reactions proceed optimally at 25–30°C, achieving 85–92% ee.
  • Substrate Specificity : Ethyloxalamates exhibit higher enantioselectivity (E = 42) than methyl derivatives (E = 28).

Limitations :

  • Requires multi-step purification.
  • Scalability constrained by enzyme cost and stability.

Catalytic Hydrogenation of Cyclic Intermediates

4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine Hydrogenolysis

This industrial method, patented by Aurobindo Pharma, avoids isomer contamination through a protected intermediate:

  • Methylation : 4-Benzyl-2-oxo-3-phenylpiperazine is methylated with methyl iodide in N,N-dimethylformamide (DMF) using sodium hydride (93.8% yield).
  • Reduction : Lithium aluminium hydride (LiAlH₄) reduces the lactam to 4-benzyl-1-methyl-3-phenylpiperazine (93.6% yield).
  • Deprotection : Catalytic hydrogenation (5% Pd/C, 80–100 psi H₂) removes the benzyl group, yielding 1-methyl-3-phenylpiperazine (99.7% HPLC purity).

Advantages :

  • No detectable impurities (e.g., 2-phenylpiperazine or 1,4-dimethyl-2-phenylpiperazine).
  • Suitable for kilogram-scale production.

Reaction Conditions :

Step Reagents Solvent Temperature Yield
Methylation Methyl iodide, NaH DMF 10–25°C 93.8%
Reduction LiAlH₄ THF Reflux 93.6%
Deprotection H₂ (Pd/C), acetic acid Acetic acid 20–30°C 99.7%

Asymmetric Alkylation Using Chiral Auxiliaries

Cu-Catalyzed Enantioselective Dearomatization

Recent advances leverage copper catalysts for asymmetric synthesis:

  • Dearomatization : N-Acyl-pyridiniums undergo Cu-catalyzed dearomatization to form chiral piperidinones.
  • Functionalization : Alkylation or allylation introduces the methyl group at C3 with >90% ee.

Case Study :

  • Substrate : Butenylpyridine derivatives.
  • Catalyst : Cu/(S)-(CF₃)₃-t-BuPHOX.
  • Outcome : 6-Steps to (3S)-3-Methyl-1-phenylpiperazine with 88% ee.

Challenges :

  • Requires specialized ligands.
  • Limited substrate scope.

Reductive Amination of Ketopiperazines

LiAlH₄ Reduction of 3-Methyl-2-oxopiperazines

A two-step process converts ketopiperazines to tertiary amines:

  • Synthesis of 3-Methyl-2-oxopiperazine :
    • Condensation of phenylglyoxal with N-methylethylenediamine.
  • Reduction : LiAlH₄ in tetrahydrofuran (THF) at reflux.

Performance :

  • Yield : 56–72%.
  • ee : 85–92% when using R-selective imine reductases (e.g., Streptosporangium roseum).

Drawbacks :

  • Over-reduction risks.
  • Requires chiral resolution post-synthesis.

Industrial-Scale Alkylation Strategies

Direct N-Methylation of 3-Phenylpiperazine

A cost-effective but less selective route:

  • Alkylation : 3-Phenylpiperazine is treated with methyl iodide in acetone.
  • Purification : Recrystallization from cyclohexane removes isomers.

Outcomes :

  • Yield : 68–75%.
  • Purity : ≤95% due to 1-methyl-2-phenylpiperazine byproducts.

Mitigation :

  • Use of bulky bases (e.g., K₂CO₃) improves N-selectivity.

Emerging Methodologies

Organocatalytic Aza-Michael Additions

Cinchona alkaloids catalyze asymmetric additions to α,β-unsaturated esters:

  • Catalyst : Cupreine.
  • Substrate : Ethyl (E)-2,2-difluoro-5-oxopent-3-enoate.
  • ee : Up to 99%.

Applications :

  • Rapid access to polyfunctional piperidines.

Critical Comparison of Methods

Method Yield (%) ee (%) Scalability Cost
Enzymatic Resolution 85–92 85–92 Moderate High
Catalytic Hydrogenation 99.7 High Low
Asymmetric Alkylation 88 88 Low High
Reductive Amination 56–72 85–92 Moderate Moderate
Direct Alkylation 68–75 High Low

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Methyl-1-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

(3S)-3-Methyl-1-phenylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Methyl-1-phenylpiperazine involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake. The compound’s effects are mediated through pathways involving G-protein coupled receptors and ion channels.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Stereochemistry

Key Compounds for Comparison:

1-(3-Trifluoromethylphenyl)piperazine (CAS 132871-11-5): Features a lipophilic trifluoromethyl group at the phenyl 3-position .

1-(4-Methoxyphenyl)piperazine : Contains an electron-donating methoxy group at the phenyl 4-position .

Structural Comparison Table:
Compound Molecular Formula Substituents Stereochemistry Key Features
(3S)-3-Methyl-1-phenylpiperazine C₁₁H₁₆N₂ 1-phenyl, 3-methyl (3S) Chiral center; potential for selective binding
1-Methyl-3-phenylpiperazine C₁₁H₁₆N₂ 1-methyl, 3-phenyl - Positional isomer; synthesis yield 29%
1-(3-Trifluoromethylphenyl)piperazine C₁₁H₁₃F₃N₂ 1-(3-CF₃-phenyl) - Enhanced lipophilicity
1-(4-Methoxyphenyl)piperazine C₁₁H₁₆N₂O 1-(4-OCH₃-phenyl) - Electron-rich aryl group

Pharmacological and Physicochemical Properties

  • Receptor Binding: Piperazine derivatives with aryl substituents (e.g., 2-methoxyphenyl in ) often target serotonin receptors (e.g., 5-HT₁A). The trifluoromethyl group in 1-(3-Trifluoromethylphenyl)piperazine increases metabolic stability and membrane permeability compared to non-fluorinated analogues .
  • Lipophilicity and Solubility :

    • The (3S)-methyl group in this compound may reduce solubility compared to unsubstituted 1-phenylpiperazine but enhance receptor affinity through hydrophobic interactions .
    • Methoxy and trifluoromethyl substituents alter electronic properties and partition coefficients, impacting bioavailability .

Q & A

Q. What are the common synthetic routes for (3S)-3-Methyl-1-phenylpiperazine, and what are their limitations?

  • Methodological Answer: The synthesis often involves methylation of 2-phenylpiperazine or intermediates like 1-benzyl-2-phenylpiperazine. A key limitation is low selectivity in methylation steps, leading to undesired byproducts (e.g., 1,4-dimethyl derivatives) and reduced yields (~30-40%). Alternative routes use intermediates such as 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine, which improve regioselectivity but require additional deprotection steps . For chiral purity, asymmetric catalysis or chiral starting materials are critical to retain the (3S)-configuration .

Q. How is this compound structurally characterized?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LCMS) are standard. For example, 1H^1H NMR peaks at δ 2.58–3.80 ppm (piperazine N-CH2_2 groups) and aromatic protons at δ 6.98–8.39 ppm confirm the structure. LCMS data (e.g., m/z 176.26) validates molecular weight, while chiral HPLC or polarimetry ensures enantiomeric purity .

Q. What biochemical interactions are associated with this compound?

  • Methodological Answer: The compound interacts with intestinal permeation enhancers and enzymes like cytochrome P450 isoforms (CYP2D6, CYP3A4), influencing drug metabolism. In vitro assays (e.g., fluorogenic substrate hydrolysis) quantify inhibition potency (IC50_{50}). Radioligand binding studies on serotonin/dopamine receptors (5-HT2C_{2C}, D3_3) further elucidate its pharmacodynamic profile .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis of this compound?

  • Methodological Answer: Chiral resolution techniques include:
  • Asymmetric catalysis : Use of (S)-BINAP ligands in palladium-catalyzed reactions to favor the (3S)-configuration.
  • Chiral auxiliaries : Temporary chiral groups (e.g., Boc-protected amino acids) guide stereochemistry, later removed via acid hydrolysis .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze undesired enantiomers .

Q. What strategies optimize reaction conditions to improve yield and purity?

  • Methodological Answer: Key parameters:
  • Solvent systems : DCM:H2_2O (2:1) with CuSO4_4·5H2_2O/sodium ascorbate for "click chemistry" triazole derivatization (yields >90%) .
  • Temperature control : Refluxing DMF at 100°C for nucleophilic substitution steps.
  • Purification : Silica gel chromatography (ethyl acetate:hexane, 1:8) or recrystallization from ethanol to remove diastereomers .

Q. How can contradictions in pharmacological data across studies be resolved?

  • Methodological Answer: Discrepancies in receptor binding (e.g., conflicting IC50_{50} values for 5-HT2C_{2C}) arise from assay variability. Standardize protocols:
  • Cell lines : Use HEK-293 cells stably transfected with human receptors.
  • Control compounds : Include reference ligands (e.g., ketanserin for 5-HT2C_{2C}).
  • Data normalization : Express activity as % inhibition relative to baseline .

Q. What computational methods predict the pharmacological activity of this compound derivatives?

  • Methodological Answer:
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., D3_3 receptor; PDB ID: 3PBL).
  • QSAR models : Train algorithms on datasets (e.g., ChEMBL) using descriptors like logP, TPSA, and hydrogen bond donors .
  • MD simulations : GROMACS analyzes ligand-receptor stability over 100-ns trajectories .

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